BenchChemオンラインストアへようこそ!

3-Bromo-6-methoxy-2,5-dimethylaniline

Medicinal chemistry Synthetic methodology Amide bond formation

3-Bromo-6-methoxy-2,5-dimethylaniline (CAS 1566430-16-7; synonym: 5-bromo-2-methoxy-3,6-dimethylaniline) is a pentasubstituted primary aromatic amine with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol. The benzene ring carries bromine at position 3, methoxy at position 6, and methyl groups at positions 2 and 5, creating a sterically congested yet synthetically versatile scaffold.

Molecular Formula C9H12BrNO
Molecular Weight 230.105
CAS No. 1566430-16-7
Cat. No. B2472458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxy-2,5-dimethylaniline
CAS1566430-16-7
Molecular FormulaC9H12BrNO
Molecular Weight230.105
Structural Identifiers
SMILESCC1=CC(=C(C(=C1OC)N)C)Br
InChIInChI=1S/C9H12BrNO/c1-5-4-7(10)6(2)8(11)9(5)12-3/h4H,11H2,1-3H3
InChIKeyMKBDBSPBLAQGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methoxy-2,5-dimethylaniline (CAS 1566430-16-7): Structural and Physicochemical Baseline for Procurement Evaluation


3-Bromo-6-methoxy-2,5-dimethylaniline (CAS 1566430-16-7; synonym: 5-bromo-2-methoxy-3,6-dimethylaniline) is a pentasubstituted primary aromatic amine with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol [1]. The benzene ring carries bromine at position 3, methoxy at position 6, and methyl groups at positions 2 and 5, creating a sterically congested yet synthetically versatile scaffold [1]. Computed physicochemical descriptors include an XLogP3 of 2.6, a topological polar surface area (TPSA) of 35.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond (the methoxy C–O) [1]. The compound is classified under the GHS as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335: respiratory irritation), based on a single ECHA C&L notification [2]. It is primarily employed as a research intermediate for constructing more complex pharmacologically oriented molecules, leveraging its differentiated substitution pattern for regioselective transformations.

Why 3-Bromo-6-methoxy-2,5-dimethylaniline Cannot Be Swapped with a Generic Bromo-Dimethylaniline or Tertiary Amine Analog


Substituted anilines of the empirical formula C₉H₁₂BrNO share identical elemental composition but diverge sharply in their hydrogen-bonding capacity, polarity, steric accessibility, and synthetic handles—any one of which can derail a synthetic route or invalidate a structure–activity relationship (SAR) study. The target compound possesses a free primary amine (–NH₂; one H-bond donor) [1], whereas the closely related 5-bromo-2-methoxy-N,N-dimethylaniline (CAS 1369851-14-8) bears a tertiary amine with zero H-bond donors and a dramatically lower TPSA of 12.5 Ų [2]. This single substitution change eliminates the capacity for amidation, sulfonylation, diazotization, or formation of urea/thiourea linkages—all transformations fundamental to medicinal chemistry and agrochemical intermediate elaboration [1]. Similarly, non-methoxylated analogs such as 3-bromo-2,5-dimethylaniline (CAS 1780938-13-7) lack the electron-donating methoxy group, which alters ring electronics, reduces the TPSA from 35.3 Ų to 26 Ų, and removes a key conformational degree of freedom (zero rotatable bonds vs. one) [3]. These differences are not minor; they affect solubility, membrane permeability, and reactivity in cross-coupling reactions. Procurement decisions must therefore be compound-specific.

Quantitative Differentiation Evidence: 3-Bromo-6-methoxy-2,5-dimethylaniline vs. Closest Analogs


Hydrogen Bond Donor Capacity: Primary Amine (HBD = 1) vs. Tertiary Amine (HBD = 0) Determines Downstream Synthetic Utility

The target compound is a primary aromatic amine, possessing exactly one hydrogen bond donor (HBD = 1), as computed by the Cactvs algorithm and reported in PubChem [1]. Its closest isosteric comparator, 5-bromo-2-methoxy-N,N-dimethylaniline (CAS 1369851-14-8), is a tertiary aromatic amine with zero hydrogen bond donors (HBD = 0) [2]. This distinction is critical: the primary amine can participate in a wide range of derivatization reactions—amide coupling, sulfonamide formation, urea synthesis, diazotization followed by Sandmeyer or azo coupling—that are completely inaccessible to the tertiary amine analog. In drug discovery, the free NH₂ group also enables hydrogen bond donation to biological targets, a pharmacophoric feature absent in the N,N-dimethyl variant. The presence of the methoxy oxygen as a hydrogen bond acceptor (HBA = 2 for both compounds) partially compensates for polarity, but the loss of the donor eliminates a key interaction vector.

Medicinal chemistry Synthetic methodology Amide bond formation

Topological Polar Surface Area (TPSA): 35.3 Ų vs. 12.5 Ų Drives Differential Permeability and Solubility Behavior

The target compound exhibits a computed topological polar surface area (TPSA) of 35.3 Ų [1]. In contrast, the tertiary amine analog 5-bromo-2-methoxy-N,N-dimethylaniline has a TPSA of only 12.5 Ų [2], while non-methoxylated comparators such as 3-bromo-2,5-dimethylaniline and 4-bromo-2,5-dimethylaniline each register 26 Ų [3][4]. The 2.8-fold higher TPSA relative to the N,N-dimethyl analog reflects the contribution of the primary amine (26 Ų for –NH₂ contribution vs. ~3.2 Ų for –N(CH₃)₂), and the additional ~9.3 Ų over the non-methoxylated bromo-dimethylanilines derives from the methoxy oxygen. TPSA is a key in silico predictor of intestinal absorption and blood–brain barrier penetration, with values below 60 Ų generally associated with good membrane permeability but values below 20–25 Ų raising concerns about excessive lipophilicity and poor aqueous solubility. The target compound's TPSA of 35.3 Ų places it in a favorable intermediate range that balances permeability with some polarity-driven solubility.

Drug-likeness ADME prediction Physicochemical profiling

Conformational Pre-Organization: One Rotatable Methoxy Bond Introduces Controlled Flexibility Absent in Non-Methoxylated Analogs

The target compound possesses exactly one rotatable bond (the methoxy C–O), as computed by Cactvs and reported in PubChem [1]. In contrast, 3-bromo-2,5-dimethylaniline and 4-bromo-2,5-dimethylaniline each have zero rotatable bonds [2][3], making them fully rigid aromatic scaffolds. The N,N-dimethyl analog 5-bromo-2-methoxy-N,N-dimethylaniline has two rotatable bonds (methoxy C–O plus one N–CH₃), introducing greater conformational entropy [4]. The single rotatable bond in the target compound represents a design-relevant balance: it permits the methoxy group to adopt conformations that can engage in intramolecular hydrogen bonding or solvent interaction, while avoiding the entropic penalty of additional rotors that can reduce binding affinity in biological targets. In fragment-based drug design, the conformational restriction imposed by zero rotatable bonds (as in the non-methoxy comparators) can be either advantageous (pre-organization) or limiting (inability to adapt to a binding site); the target compound offers an intermediate profile.

Conformational analysis Molecular design Ligand pre-organization

Class-Level SAR Evidence: 2,5-Dimethoxyaniline Bromo-Substituted Congeners Exhibit Sub-Micromolar Cytotoxicity via Tubulin Inhibition

While no direct bioactivity data exist for 3-bromo-6-methoxy-2,5-dimethylaniline itself, a systematic 'methoxy and bromo scan' study by González et al. on N-(5-methoxyphenyl)methoxybenzenesulfonamide derivatives identified 2,5-dimethoxyaniline-bearing, 4-brominated compounds (compounds 23–25) as the most potent cytotoxic series against the MCF7 human breast adenocarcinoma cell line, with activity at micromolar concentrations [1]. The active compounds were shown to inhibit microtubular protein polymerization, implicating tubulin as the molecular target. The structural relevance lies in the shared pharmacophoric features: a 2,5-dimethoxy (or methoxy-methyl) substitution pattern on the aniline ring combined with a bromine atom at the position para to the aniline nitrogen. The target compound—bearing a methoxy group at position 6 (para to NH₂), bromine at position 3 (meta to NH₂), and methyl groups at positions 2 and 5—partially recapitulates this motif. The methoxy group para to NH₂ and the bromine substituent are both present, though the second methoxy of the literature series is replaced by a methyl group in the target. This class-level SAR suggests that bromo-methoxy-dimethylanilines warrant investigation in tubulin-targeted anticancer programs, and that omission of either the methoxy or the bromo substituent (as in non-methoxylated or non-brominated analogs) would ablate the activity-conferring substitution pattern.

Anticancer Tubulin polymerization Structure–activity relationship

GHS Safety Profile: Uniform Hazard Classification Across Bromo-Methoxy-Dimethylaniline Congeners Simplifies Risk Assessment but Does Not Differentiate

The target compound carries a harmonized GHS classification of Acute Tox. 4 (H302: harmful if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335: respiratory irritation), based on one notification to the ECHA C&L Inventory [1]. This profile is essentially identical to that of 3-bromo-2,5-dimethylaniline (CAS 1780938-13-7), which carries the same four hazard statements (H302, H315, H319, H335) per the Apollo Scientific safety datasheet . Similarly, 4-bromo-2,5-dimethylaniline (CAS 30273-40-6) is reported with comparable irritant and acute toxicity warnings [2]. The uniformity of GHS classification across this congener series indicates that the safety profile does not represent a meaningful point of differentiation for procurement; rather, it confirms that standard aniline-handling precautions (ventilation, gloves, eye protection) apply across the class. No compound in the comparator set offers a materially safer handling profile that would justify substitution on safety grounds.

Chemical safety GHS classification Laboratory handling

Molecular Complexity and Steric Encoding: Complexity Score 153 vs. 116 Distinguishes Target from Simpler Bromo-Dimethylanilines

The Cactvs complexity score for the target compound is 153, compared to 116 for both 3-bromo-2,5-dimethylaniline and 4-bromo-2,5-dimethylaniline [1][2][3]. The complexity score integrates atom count, ring count, symmetry, and substitution pattern into a single metric that correlates—imperfectly but usefully—with the information content of a molecule and its potential to engage in selective molecular recognition [4]. The increment of +37 complexity units (a 32% increase) arises from the addition of the methoxy oxygen and the resulting lower symmetry of the pentasubstituted ring. In fragment-based screening libraries, higher complexity fragments tend to yield higher hit rates and more ligand-efficient starting points for optimization. While the complexity score is not a direct performance metric, it provides a systematic, computable basis for scaffold ranking when selecting among substituted aniline building blocks for library design.

Molecular complexity Fragment-based drug design Scaffold diversity

Optimal Application Scenarios for 3-Bromo-6-methoxy-2,5-dimethylaniline Based on Verified Differentiation Evidence


Medicinal Chemistry: Tubulin-Targeted Anticancer Agent Elaboration

The class-level SAR from González et al. (2021) establishes that 2,5-dimethoxyaniline derivatives bearing a ring bromine are the most potent cytotoxic congeners in MCF7 breast adenocarcinoma assays, acting through tubulin polymerization inhibition [1]. The target compound, with its methoxy group para to the aniline NH₂ and a bromine at the meta position, shares the critical pharmacophoric elements of this series while offering a free primary amine for further elaboration (amidation, sulfonylation) that is absent in N,N-dimethyl-protected analogs. Researchers pursuing tubulin inhibitors should prioritize this specific bromo-methoxy-dimethylaniline scaffold over non-methoxylated bromo-dimethylanilines (which lack the para-oxygen motif) and over N,N-dimethyl tertiary amine analogs (which cannot be derivatized through the nitrogen).

Synthetic Methodology: Regioselective Cross-Coupling via the Aryl Bromide Handle

The target compound's aryl bromide at position 3, flanked by methyl groups at positions 2 and 5 and opposed by a methoxy group at position 6, creates a sterically and electronically differentiated environment for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) [1]. The methoxy group donates electron density para to the NH₂, influencing the oxidative addition step, while the two methyl groups provide steric shielding that can suppress unwanted side reactions at adjacent positions. The single rotatable methoxy bond may also allow conformational adaptation to the catalyst pocket. In contrast, non-methoxylated bromo-dimethylanilines (zero rotatable bonds) offer fewer electronic handles for tuning cross-coupling reactivity, and N,N-dimethyl analogs (two rotatable bonds) introduce greater conformational entropy that may reduce reaction selectivity.

Fragment-Based Drug Discovery: High-Complexity Aniline Scaffold for Library Design

With a molecular weight of 230.10 g/mol and a complexity score of 153—32% higher than non-methoxylated bromo-dimethylaniline comparators (complexity = 116) [1][2]—the target compound occupies a favorable position in fragment library design space. Its TPSA of 35.3 Ų and single H-bond donor place it within lead-like physicochemical boundaries, while the bromine provides a synthetic vector for fragment growth via cross-coupling and the primary amine enables fragment linking through amide or urea bond formation. The quantitative differentiation in both complexity and TPSA relative to simpler bromo-dimethylanilines justifies its selection for fragment collections where scaffold diversity and synthetic tractability are paramount.

Agrochemical Intermediate: Synthesis of Haloacetanilide-Derived Herbicides and Fungicides

Patent literature documents the use of substituted bromoanilines as intermediates in the preparation of haloacetanilide herbicides and fungicidal anilide derivatives [3]. The target compound's primary amine functionality permits direct acylation with chloroacetyl chloride or related electrophiles to generate the haloacetanilide pharmacophore, while the methoxy and methyl substituents modulate lipophilicity (XLogP3 = 2.6) and metabolic stability. The N,N-dimethyl analog (HBD = 0) cannot undergo this acylation chemistry, and the non-methoxylated bromo-dimethylanilines lack the polarity-balancing oxygen atom that the target compound's TPSA of 35.3 Ų provides. For agrochemical discovery programs requiring a derivatizable bromoaniline with controlled lipophilicity, the specific substitution pattern of the target compound is structurally necessary.

Quote Request

Request a Quote for 3-Bromo-6-methoxy-2,5-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.